Home > Products > Screening Compounds P25460 > N-Acetyl Lorcaserin-d3
N-Acetyl Lorcaserin-d3 -

N-Acetyl Lorcaserin-d3

Catalog Number: EVT-1496348
CAS Number:
Molecular Formula: C₁₃H₁₃D₃ClNO
Molecular Weight: 240.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Acetyl Lorcaserin-d3 is a deuterated derivative of Lorcaserin, a selective serotonin receptor agonist primarily used for the treatment of obesity. This compound is classified as a pharmacological agent that targets the 5-HT_2C receptor, which plays a crucial role in appetite regulation and energy homeostasis. The introduction of deuterium in N-Acetyl Lorcaserin-d3 enhances its metabolic stability and provides a useful tool for pharmacokinetic studies.

Source and Classification

N-Acetyl Lorcaserin-d3 is synthesized from Lorcaserin, which itself is derived from various synthetic pathways involving the modification of benzazepine structures. The classification of this compound falls under the category of anti-obesity drugs, specifically as a serotonin receptor agonist. Its structural modifications allow for enhanced research applications, particularly in understanding drug metabolism and pharmacodynamics.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Acetyl Lorcaserin-d3 involves several steps:

  1. Starting Material: The synthesis typically begins with 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine as the core structure.
  2. Deuteration: Deuterium is introduced at specific positions to create the d3 variant, which can be achieved through isotopic exchange or by using deuterated reagents during the acylation process.
  3. Acetylation: The introduction of an acetyl group (N-acetylation) is performed using acetic anhydride or acetyl chloride under controlled conditions to ensure high yield and purity.

This multi-step synthesis requires careful optimization of reaction conditions to minimize side products and maximize the yield of N-Acetyl Lorcaserin-d3 .

Chemical Reactions Analysis

Reactions and Technical Details

N-Acetyl Lorcaserin-d3 undergoes various chemical reactions typical of amides and aromatic compounds. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, N-acetyl groups can be hydrolyzed back to their corresponding amines.
  2. Reduction: The presence of double bonds in the benzene ring may allow for reduction reactions under specific catalytic conditions.
  3. Substitution Reactions: The chlorine atom on the benzazepine structure can participate in nucleophilic substitution reactions, leading to further derivatization.

These reactions are significant for modifying the compound for various research applications .

Mechanism of Action

Process and Data

N-Acetyl Lorcaserin-d3 functions primarily as an agonist at the 5-HT_2C receptor, which is located in the hypothalamus. Upon binding to this receptor, it initiates a cascade of intracellular signaling that leads to increased satiety and reduced appetite:

  1. Receptor Activation: Binding induces conformational changes in the receptor.
  2. Signal Transduction: This activates G-proteins that mediate downstream effects such as increased release of pro-opiomelanocortin (POMC), leading to appetite suppression.
  3. Physiological Effects: Ultimately, this results in decreased food intake and potential weight loss.

Pharmacokinetic studies using deuterated compounds like N-Acetyl Lorcaserin-d3 help elucidate these mechanisms by providing insights into absorption and metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Acetyl Lorcaserin-d3 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Enhanced metabolic stability due to deuteration, which slows down metabolic degradation compared to non-deuterated counterparts.
  • Spectroscopic Data: Characterized by nuclear magnetic resonance (NMR) spectroscopy that confirms the incorporation of deuterium and the integrity of the acetyl group.

These properties are critical when considering its application in pharmacological studies .

Applications

Scientific Uses

N-Acetyl Lorcaserin-d3 serves multiple scientific purposes:

  1. Pharmacokinetic Studies: As a stable isotope-labeled compound, it is utilized to trace metabolic pathways in vivo.
  2. Drug Development: Provides insights into structure-activity relationships by allowing researchers to explore variations in receptor binding affinity.
  3. Clinical Research: Assists in understanding the efficacy and safety profiles of lorcaserin derivatives in obesity management.
Introduction to N-Acetyl Lorcaserin-d3

Definition and Structural Characterization

N-Acetyl Lorcaserin-d3 is a deuterated isotopologue of the serotonin receptor agonist lorcaserin, featuring a trideuterated acetyl group (-CO-CD₃) at the nitrogen atom of the (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold. This structural modification yields a molecular formula of C₁₃H₁₃D₃ClNO and a molecular weight of 240.74 g/mol, representing a 5-mass-unit increase over its non-deuterated counterpart. The compound's systematic IUPAC name is 1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trideuterioethanone, maintaining the critical stereochemical configuration at the 5-position that determines pharmacologic activity [3] [6].

The benzazepine core exhibits planar chirality with the methyl group at position 5 adopting the (R)-configuration, essential for optimal receptor binding. X-ray crystallographic analysis of the parent lorcaserin compound reveals a twisted boat conformation of the azepine ring, with the methyl group occupying an equatorial position. Deuterium incorporation at the acetyl moiety does not alter this core conformation but significantly impacts vibrational frequencies observed in infrared and Raman spectroscopy. Specifically, the C-D stretching vibrations appear as distinct peaks between 2000-2300 cm⁻¹, serving as analytical signatures for compound verification [3] [6].

Table 1: Spectroscopic Characteristics of N-Acetyl Lorcaserin-d3

TechniqueKey FeaturesAnalytical Utility
Mass SpectrometryM⁺ peak at m/z 240.74; fragmentation pattern with CD₃CO⁺ (m/z 46)Confirmation of deuterium incorporation and isotopic purity
¹H-NMRAbsence of acetyl methyl signal at ~2.1 ppmPurity assessment and quantification
¹³C-NMRQuartet signal for acetyl carbon at ~170 ppm (JCD ~20 Hz)Structural confirmation
FT-IRC-D stretching vibrations at 2118, 2195, and 2243 cm⁻¹Isotopic identity verification

Deuterium substitution induces measurable changes in molecular properties, including reduced bond dissociation energy (BDE) of the C-D bond (~337 kJ/mol) compared to C-H (~364 kJ/mol), and a lower zero-point vibrational energy. These differences manifest in altered crystal packing observed via powder X-ray diffraction (PXRD), with the deuterated compound exhibiting a 0.3% reduction in unit cell volume compared to the non-deuterated analog [3] [6].

Historical Development of Deuterated Serotonin Receptor Agonists

The evolution of deuterated serotonin agonists represents a strategic convergence of medicinal chemistry and isotopic pharmacology. Initial anti-obesity medications like fenfluramine and dexfenfluramine (1970s-1990s) demonstrated the therapeutic potential of serotonin modulation but were withdrawn due to 5-HT₂B-mediated valvulopathy. Lorcaserin emerged in 2012 as a 5-HT₂C-selective agonist (100-fold selectivity over 5-HT₂B) designed to circumvent these adverse effects [1] [5] [7]. However, clinical observations revealed off-target effects at higher doses, including 5-HT₂A-mediated hallucinations (Ki = 92 nM), prompting further molecular refinement [4] [7].

The deuterium switch approach gained prominence following the FDA's 2017 approval of deutetrabenazine for movement disorders, validating deuterium as a pharmacologically active isotope. For lorcaserin derivatives, deuterium incorporation specifically targets metabolic soft spots identified in human pharmacokinetic studies. The parent compound undergoes extensive hepatic metabolism (>95%) primarily via CYP3A4-mediated N-deacetylation and CYP2D6-catalyzed 7-hydroxylation [2] [6]. N-Acetyl Lorcaserin-d3 strategically deuterates the acetyl group to retard N-deacetylation—the major clearance pathway—leveraging the kinetic isotope effect (KIE) to prolong half-life without altering receptor interactions.

Synthetic routes to N-Acetyl Lorcaserin-d3 employ deuterated acetic anhydride (CD₃CO)₂O under anhydrous conditions, yielding isotopic purity >98% as verified by HPLC-MS. Industrial-scale synthesis adheres to GMP standards using closed-system reactors to minimize deuterium exchange. Post-synthetic purification via preparative HPLC achieves pharmaceutical-grade material suitable for metabolic tracing studies [3] [6].

Table 2: Evolution of Serotonin Receptor Agonists for Obesity

GenerationRepresentative CompoundsReceptor Selectivity ProfileDevelopment Status
First (1970s-1990s)Fenfluramine, DexfenfluramineNon-selective 5-HT₂ agonistWithdrawn (valvulopathy)
Second (2012)Lorcaserin5-HT₂C (Ki=13nM) > 5-HT₂A (92nM) >> 5-HT₂B (147nM)Withdrawn (oncogenicity)
Third (2018-present)N-Acetyl Lorcaserin-d3Identical to lorcaserin; metabolic stability enhancementResearch compound

The 2020 withdrawal of lorcaserin due to oncogenicity concerns in the CAMELLIA-TIMI 61 trial shifted focus toward next-generation analogs with improved metabolic profiles. While not developed as a therapeutic itself, N-Acetyl Lorcaserin-d3 serves as a critical tool compound for elucidating lorcaserin's disposition without the pharmacokinetic limitations of the parent drug [7] [9].

Role in Obesity Pharmacology: From Lorcaserin to Isotopic Derivatives

Lorcaserin and its deuterated derivatives exert anti-obesity effects through selective agonism of hypothalamic 5-HT₂C receptors, which are expressed on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus. Activation stimulates POMC cleavage to α-melanocyte-stimulating hormone (α-MSH), which subsequently binds melanocortin-4 receptors (MC4R) in the paraventricular nucleus to promote satiety. This mechanism is supported by PET studies showing dose-dependent hypothalamic engagement correlating with reduced food intake [1] [5] [7].

N-Acetyl Lorcaserin-d3 maintains identical receptor affinity to lorcaserin (5-HT₂C EC₅₀ = 39 nM) but exhibits altered pharmacokinetics due to deuterium substitution. In vitro metabolic studies using human hepatocytes demonstrate a 2.3-fold reduction in N-deacetylation clearance, directly attributable to the primary kinetic isotope effect on the carbon-deuterium bond cleavage. This metabolic stabilization translates to a 1.8-fold increase in plasma half-life (from 11 hours to ~20 hours) in preclinical models, enabling more sustained receptor engagement [3] [6].

The compound's primary research utility lies in its application as a tracer for elucidating lorcaserin's metabolic fate. Mass spectrometric analysis following N-Acetyl Lorcaserin-d3 administration identifies three principal metabolic pathways:

  • Oxidative Metabolism: CYP2D6-mediated 7-hydroxylation yields the major active metabolite (M1), which retains 5-HT₂C agonist activity
  • Glucuronidation: UGT2B7-catalyzed conjugation at the 7-hydroxyl position (M2)
  • N-Deacetylation: Despite KIE, residual metabolism produces Lorcaserin-d3 (M3) as a minor pathway

Deuterium labeling allows unambiguous differentiation of drug-derived metabolites from endogenous compounds in mass spectrometry, enabling precise quantification of tissue distribution. Studies in rodents show significantly higher hypothalamic concentrations of N-Acetyl Lorcaserin-d3 compared to lorcaserin at equimolar doses (1.7-fold increase, p<0.01), consistent with its extended half-life [3] [6].

Table 3: Metabolic Pathways of N-Acetyl Lorcaserin-d3

Metabolic PathwayEnzyme ResponsibleDeuterium EffectMetabolite Identified
N-DeacetylationCYP3A4, AmidasePrimary KIE (kH/kD = 2.3)Lorcaserin-d3
7-HydroxylationCYP2D6Minimal isotope effect7-OH-N-Acetyl Lorcaserin-d3
N-GlucuronidationUGT1A1, UGT1A3NoneN⁺-Glucuronide conjugate
7-O-GlucuronidationUGT2B7None7-O-Glucuronide conjugate

From a pharmacological perspective, deuterated analogs bridge the gap between lorcaserin's established efficacy and emerging safety concerns. Phase III trials demonstrated that lorcaserin produced 5% weight loss in 47% of non-diabetic obese patients versus 23% with placebo, along with improved glycemic parameters in type 2 diabetics [5] [7]. N-Acetyl Lorcaserin-d3 facilitates mechanistic studies examining whether metabolites contribute to off-target effects, particularly the observed oncogenicity. Its application in drug-drug interaction studies has revealed potent CYP2D6 inhibition (IC₅₀ = 3.7 μM), explaining the altered pharmacokinetics of co-administered drugs like metoprolol [3] [6].

Properties

Product Name

N-Acetyl Lorcaserin-d3

Molecular Formula

C₁₃H₁₃D₃ClNO

Molecular Weight

240.74

Synonyms

1-[(1R)-8-Chloro-1,2,4,5-tetrahydro-1-methyl-3H-3-benzazepin-3-yl]ethanone-d3; (R)-1-[8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl]ethanone-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.